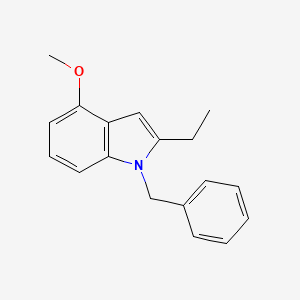

1-Benzyl-2-ethyl-4-methoxy-1H-indole

概要

説明

1-Benzyl-2-ethyl-4-methoxy-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals This particular compound features a benzyl group at the 1-position, an ethyl group at the 2-position, and a methoxy group at the 4-position of the indole ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-ethyl-4-methoxy-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent alkylation and methoxylation steps introduce the benzyl, ethyl, and methoxy groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalysts to enhance yield and purity while minimizing reaction time and waste.

化学反応の分析

Types of Reactions: 1-Benzyl-2-ethyl-4-methoxy-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed:

Oxidation: Formation of carbonyl or carboxyl derivatives

Reduction: Formation of alcohol derivatives

Substitution: Formation of nitro or halogenated indole derivatives

科学的研究の応用

Synthesis of 1-Benzyl-2-ethyl-4-methoxy-1H-indole

The synthesis of this compound can be achieved through several methods. One common approach is the Fischer indole synthesis, where phenylhydrazine reacts with appropriate aldehydes or ketones under acidic conditions to form the indole structure. The introduction of the benzyl and ethyl groups can be accomplished through specific alkylation reactions following the formation of the indole nucleus.

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Activity

Recent studies have indicated that this compound possesses antimicrobial properties. The following table summarizes its activity against various microbial strains:

| Microbial Strain | Activity Level | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive Bacteria | Moderate | 15.6 µg/mL against Candida albicans |

| Gram-negative Bacteria | Weak | Not specified |

| Fungi | Moderate | Not specified |

These findings suggest that modifications to the indole structure can enhance its antimicrobial efficacy, particularly against fungal pathogens.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation. For instance, it has been observed to inhibit cell growth in breast cancer cell lines by targeting specific oncogenic pathways.

Case Studies

Case Study 1: Antiviral Activity

In a study investigating the antiviral properties of indole derivatives, this compound demonstrated significant activity against certain viral strains. Its ability to inhibit viral replication was linked to interactions with viral proteins, suggesting its potential role in developing antiviral therapies.

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of this compound in animal models. Results indicated a reduction in inflammatory markers and improved clinical outcomes, supporting its potential use in treating inflammatory diseases.

作用機序

The mechanism of action of 1-Benzyl-2-ethyl-4-methoxy-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

類似化合物との比較

1-Benzyl-2-methyl-4-methoxy-1H-indole: Similar structure but with a methyl group instead of an ethyl group at the 2-position.

1-Benzyl-2-ethyl-5-methoxy-1H-indole: Similar structure but with the methoxy group at the 5-position instead of the 4-position.

1-Benzyl-2-ethyl-4-hydroxy-1H-indole: Similar structure but with a hydroxy group instead of a methoxy group at the 4-position.

Uniqueness: 1-Benzyl-2-ethyl-4-methoxy-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 4-position, in particular, can affect its electronic properties and interactions with molecular targets.

生物活性

1-Benzyl-2-ethyl-4-methoxy-1H-indole is a synthetic organic compound classified within the indole family. This compound is characterized by a benzyl group at the 1-position, an ethyl group at the 2-position, and a methoxy group at the 4-position of the indole ring. Indoles are significant due to their prevalence in natural products and pharmaceuticals, making their derivatives, such as this compound, of considerable interest in biological research.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. This compound may exhibit effects such as:

- Antimicrobial Activity : Potential inhibition of bacterial growth through interference with microbial enzymes.

- Anticancer Properties : Inducing apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in biological systems.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis or function .

Anticancer Activity

In cancer research, this compound has been evaluated for its cytotoxic effects on different cancer cell lines. For instance, it has shown promising results in inducing apoptosis in human breast cancer cells via the activation of caspase pathways. The structure-activity relationship (SAR) studies indicate that the presence of the methoxy group enhances its interaction with cellular targets, increasing its potency compared to other indole derivatives .

Case Studies

- In Vitro Study on Anticancer Effects : A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 10 µM. The study highlighted the compound's ability to induce G0/G1 phase arrest in the cell cycle, leading to reduced proliferation rates .

- Antimicrobial Efficacy Against Drug-resistant Strains : Another research focused on its antimicrobial properties demonstrated that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 32 µg/mL. This finding underscores its potential as a lead compound for developing new antibiotics .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzyl-2-methyl-4-methoxy-1H-indole | Methyl group at the 2-position | Moderate anticancer activity |

| 1-Benzyl-2-ethyl-5-methoxy-1H-indole | Methoxy group at the 5-position | Lower antimicrobial activity |

| 1-Benzyl-2-ethyl-4-hydroxy-1H-indole | Hydroxy group instead of methoxy | Enhanced anti-inflammatory effects |

This table illustrates how variations in substituent groups can significantly influence biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Benzyl-2-ethyl-4-methoxy-1H-indole, and what factors influence reaction yields?

Methodological Answer:

- Multi-step synthesis : Begin with a core indole scaffold (e.g., 4-methoxyindole) and introduce substituents via nucleophilic substitution, alkylation, or Friedel-Crafts reactions. For example, benzylation at the N1 position can be achieved using benzyl bromide in the presence of a base like K₂CO₃ .

- Critical factors : Reaction temperature (optimized between 60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (e.g., 1.2 equivalents of benzylating agents to minimize side products). Yield discrepancies (e.g., 60–85% in literature) often arise from competing alkylation at alternative positions or incomplete deprotection of methoxy groups .

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer:

- Analytical techniques :

- HPLC/GC-MS : Quantify purity (>95% threshold for biological assays).

- NMR spectroscopy : Confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, methoxy singlet at δ 3.7–3.9 ppm) .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., benzyl group orientation relative to the indole core) .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its interactions with biological targets?

Methodological Answer:

- Computational modeling : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying regions of high electron density (e.g., methoxy group as a hydrogen-bond acceptor) .

- Structure-activity relationship (SAR) : Compare analogues (e.g., 2-ethyl vs. 2-methyl substituents) to assess steric effects on receptor binding. For example, bulkier ethyl groups may enhance hydrophobic interactions with enzyme active sites .

Q. What strategies mitigate batch-to-batch variability in biological assay results involving this compound?

Methodological Answer:

- Standardized protocols :

- Purification : Use preparative HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to eliminate trace impurities affecting bioactivity .

- Stability testing : Monitor degradation under varying pH and temperature conditions (e.g., 4°C vs. ambient storage) using accelerated stability studies .

- Positive controls : Include reference compounds (e.g., indole-based kinase inhibitors) to calibrate assay sensitivity .

Q. How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Meta-analysis : Compare assay conditions across studies (e.g., cell line specificity, incubation time). For instance, IC₅₀ discrepancies in cancer cell lines may arise from differences in P-glycoprotein expression affecting compound uptake .

- Orthogonal assays : Validate results using alternative methods (e.g., fluorescence polarization vs. radiometric assays for enzyme inhibition) .

Structural and Mechanistic Questions

Q. What crystallographic data are available for derivatives of this compound, and how do they inform drug design?

Methodological Answer:

- Key findings :

- Torsional angles : Derivatives like 2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile exhibit dihedral angles of ~87° between the indole core and aryl substituents, influencing π-π stacking in protein binding pockets .

- Intermolecular interactions : Weak C–H···π and halogen bonds stabilize crystal packing, suggesting potential for co-crystallization with target proteins .

Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) alter the compound’s metabolic stability?

Methodological Answer:

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Methoxy groups typically undergo slower O-demethylation than ethoxy groups, reducing CYP450-mediated metabolism .

- Isotope labeling : Use deuterated methoxy groups to probe metabolic pathways .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (compound is a Category 2 skin/eye irritant) .

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine powders (H335: May cause respiratory irritation) .

特性

IUPAC Name |

1-benzyl-2-ethyl-4-methoxyindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-3-15-12-16-17(10-7-11-18(16)20-2)19(15)13-14-8-5-4-6-9-14/h4-12H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICJSMPBNORTQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N1CC3=CC=CC=C3)C=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433163 | |

| Record name | 2-ethyl-4methoxy-1-(phenylmethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164082-80-8 | |

| Record name | 2-ethyl-4methoxy-1-(phenylmethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。